6-((2-Fluorobenzyl)amino)pyridazin-3-ol
Overview
Description
6-((2-Fluorobenzyl)amino)pyridazin-3-ol is a chemical compound with the molecular formula C11H10FN3O. It is used for pharmaceutical testing .
Synthesis Analysis
The synthesis of pyridazine compounds, such as this compound, involves several methods. One method involves a Lewis acid-mediated inverse electron demand Diels-Alder reaction between 3-monosubstituted s-tetrazine and silyl enol ethers . Another method involves a copper-promoted 6- endo-trig cyclization of readily available β,γ-unsaturated hydrazones .Molecular Structure Analysis
The InChI code for this compound is 1S/C11H9FN2O/c12-10-4-2-1-3-8(10)7-9-5-6-11(15)14-13-9/h1-6H,7H2,(H,14,15) .Scientific Research Applications
Biomolecular Labeling
6-((2-Fluorobenzyl)amino)pyridazin-3-ol is utilized in chemoselective ligation processes for biomolecular labeling. This method, involving aniline catalysis, is highly efficient for labeling peptides and proteins under neutral pH and low concentrations. This approach demonstrates improved rate constants over existing chemistries, making it valuable for various biological applications (Dirksen & Dawson, 2008).
Antibacterial and Antifungal Activity
Research has been conducted on derivatives of this compound, showing significant antibacterial and antifungal properties. These derivatives have been tested against various pathogens, demonstrating higher effectiveness than some standard drugs (Maddila et al., 2016).
Imaging Agent for Prostate Cancer
A specific derivative of this compound, [18F]DCFPyL, has been synthesized for imaging prostate-specific membrane antigen (PSMA) in prostate cancer. This compound showed high binding affinity and provided clear delineation of prostate tumor xenografts in imaging studies, suggesting its potential as a diagnostic tool in cancer research (Chen et al., 2011).
Cardioactive Agents
Certain pyridazinone derivatives, which include the this compound structure, have been explored for their potential as cardioactive agents. These compounds have been either in clinical use or tested in clinical trials for their cardiovascular effects, demonstrating the significance of this chemical moiety in cardiac drug development (Imran & Abida, 2016).
Fluorophore Development for Protease Sensing
This compound derivatives have been employed in the development of fluorophores for protease sensing. These compounds use a self-immolative linker strategy to create probes sensitive to specific enzymes, useful in biochemical assays and potentially in diagnostic applications (Richard et al., 2008).
Platelet Aggregation Inhibition
Derivatives of this compound have been investigated for their potential as platelet aggregation inhibitors. This research contributes to the understanding of new therapeutic agents for conditions like thrombosis and other cardiovascular diseases (Estevez et al., 1998).
Properties
IUPAC Name |
3-[(2-fluorophenyl)methylamino]-1H-pyridazin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FN3O/c12-9-4-2-1-3-8(9)7-13-10-5-6-11(16)15-14-10/h1-6H,7H2,(H,13,14)(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVABFFIXBLCFBQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC2=NNC(=O)C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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